
(4S)-4-(ジフルオロメチル)-1,3-オキサゾリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one is a fluorinated compound with a molecular weight of 13709 g/mol It is characterized by the presence of a difluoromethyl group attached to an oxazolidinone ring
科学的研究の応用
(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
Target of Action
Difluoromethylated compounds are known for their applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are core moieties of various biologically and pharmacologically active ingredients .
Mode of Action
Difluoromethylation is known to occur via a radical process . This process involves the generation of a difluoromethyl radical, which then interacts with its targets, leading to the formation of difluoromethyl-substituted scaffolds .
Biochemical Pathways
The incorporation of difluoromethyl groups into heterocycles is known to significantly influence biological and synthetic value . This suggests that the compound may interact with various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Α,α-difluoromethyl ketones (dfmks) have emerged as currently investigated agents benefiting from the merging of chemico-physical features conferred by the constitutive elements . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
The difluoromethylation of heterocycles is known to result in the formation of biologically and pharmacologically active ingredients . This suggests that the compound may have significant molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly influence the action of various compounds . Therefore, it can be inferred that environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoromethylating agent with an oxazolidinone precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield difluoromethylated amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce difluoromethylated amines or alcohols.
類似化合物との比較
Similar Compounds
- (4S)-4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene
- (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one derivatives with different substituents
Uniqueness
(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one stands out due to its unique combination of a difluoromethyl group and an oxazolidinone ring This structure imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds
特性
IUPAC Name |
(4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGYPWXVADQHRR-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
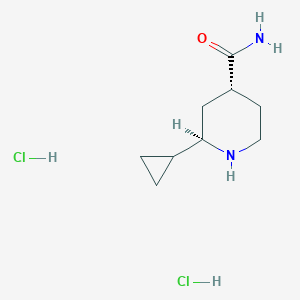
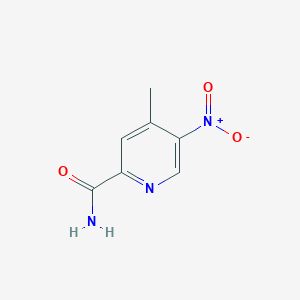

![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416664.png)
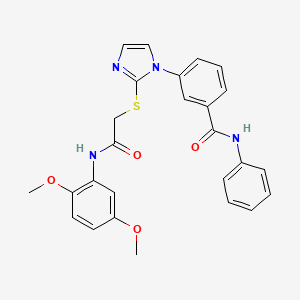
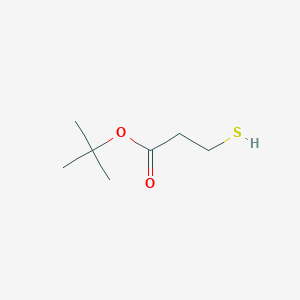
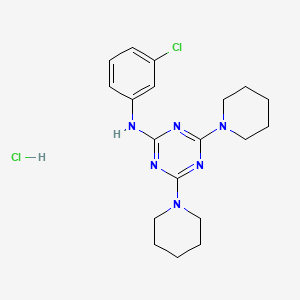
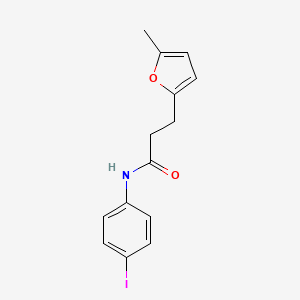
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416673.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)
![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)
![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)
